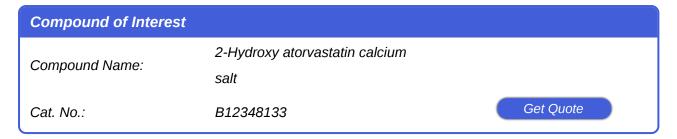


A Comprehensive Technical Guide to 2-Hydroxy Atorvastatin Calcium Salt

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Hydroxy Atorvastatin Calcium Salt**, a primary active metabolite of the widely prescribed cholesterol-lowering medication, Atorvastatin. This document consolidates key data on its chemical and physical properties, metabolic pathway, and analytical methodologies for its quantification.

Chemical and Physical Properties

2-Hydroxy Atorvastatin, also known as ortho-hydroxy Atorvastatin, is a critical determinant of the therapeutic efficacy and potential drug-drug interactions of its parent compound. The calcium salt form is frequently used as a reference standard in analytical studies.

A summary of the key quantitative data for **2-Hydroxy Atorvastatin Calcium Salt** is presented in Table 1. It is important to note that while the molecular weight is most consistently reported as 1187.35 g/mol, some variations exist in the literature.

Table 1: Summary of Quantitative Data for 2-Hydroxy Atorvastatin Calcium Salt



Property	Value	References
Molecular Weight	1187.35 g/mol	[1]
1187.36 g/mol	[1]	
593.7 g/mol (hemi-calcium)	[2]	_
Molecular Formula	C66H68CaF2N4O12	[1]
C ₃₃ H ₃₄ FN ₂ O ₆ • 1/2Ca (hemicalcium)	[2]	
CAS Number	265989-46-6	[1]
Exact Mass	1186.4428 u	

Metabolic Pathway of Atorvastatin to 2-Hydroxy Atorvastatin

Atorvastatin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The formation of 2-hydroxy atorvastatin is a key step in its biotransformation.

Experimental Protocol: In Vitro Metabolism of Atorvastatin

Objective: To determine the metabolic pathway of Atorvastatin to its hydroxylated metabolites in vitro.

Materials:

- Human liver microsomes
- Atorvastatin
- NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Potassium phosphate buffer (pH 7.4)



- Acetonitrile
- LC-MS/MS system

Procedure:

- Prepare a reaction mixture containing human liver microsomes, Atorvastatin, and the NADPH regenerating system in potassium phosphate buffer.
- Incubate the reaction mixture at 37°C.
- At specified time points, quench the reaction by adding ice-cold acetonitrile.
- Centrifuge the samples to pellet the protein.
- Analyze the supernatant for the presence of 2-hydroxy atorvastatin and other metabolites using a validated LC-MS/MS method.

The primary enzyme responsible for the ortho-hydroxylation of Atorvastatin is Cytochrome P450 3A4 (CYP3A4). This metabolic activation is crucial as 2-hydroxy atorvastatin is an active metabolite that contributes significantly to the overall cholesterol-lowering effect of the parent drug.



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Caption: Metabolic pathway of Atorvastatin to 2-Hydroxy Atorvastatin.

Synthesis of 2-Hydroxy Atorvastatin Calcium Salt

While detailed, step-by-step chemical synthesis protocols for the direct ortho-hydroxylation of atorvastatin are not readily available in the public domain, the synthesis of the parent drug, atorvastatin, is well-documented. The formation of 2-hydroxy atorvastatin is typically achieved through enzymatic processes that mimic its natural metabolic pathway.



Enzymatic Synthesis Approach

The enzymatic synthesis of 2-hydroxy atorvastatin can be performed using recombinant cytochrome P450 enzymes, particularly CYP3A4, which is the primary enzyme responsible for its formation in vivo. This biocatalytic approach offers high selectivity for the ortho-position of the phenylcarbamoyl group.

Analytical Methods for Quantification

Accurate and sensitive quantification of 2-hydroxy atorvastatin in biological matrices is essential for pharmacokinetic and drug metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used analytical technique for this purpose.

Detailed Experimental Protocol: LC-MS/MS Quantification in Human Plasma

Objective: To quantify the concentration of 2-hydroxy atorvastatin in human plasma samples.

- 1. Sample Preparation (Liquid-Liquid Extraction):
- To 1 mL of human plasma, add an internal standard (e.g., deuterated 2-hydroxy atorvastatin).
- Add 5 mL of methyl tert-butyl ether (MTBE).
- Vortex for 10 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- 2. Chromatographic Conditions:
- HPLC System: Agilent 1200 series or equivalent.



- Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 μm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution:
 - 0-1 min: 95% A
 - o 1-5 min: Linear gradient to 5% A
 - o 5-7 min: Hold at 5% A
 - 7-8 min: Return to 95% A
 - 8-10 min: Re-equilibration at 95% A
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 μL.
- Column Temperature: 40°C.
- 3. Mass Spectrometric Conditions:
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent).
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Multiple Reaction Monitoring (MRM) Transitions:
 - 2-Hydroxy Atorvastatin: Precursor ion (Q1) m/z 575.3 -> Product ion (Q3) m/z 440.2
 - Internal Standard (d5-2-Hydroxy Atorvastatin): Precursor ion (Q1) m/z 580.3 -> Product ion (Q3) m/z 445.2
- Key MS Parameters:







• IonSpray Voltage: 5500 V

• Temperature: 500°C

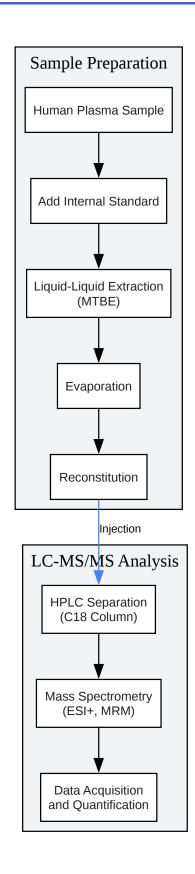
o Curtain Gas: 20 psi

o Collision Gas: 6 psi

• Nebulizer Gas (GS1): 50 psi

• Heater Gas (GS2): 50 psi





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Caption: Experimental workflow for the quantification of 2-Hydroxy Atorvastatin in human plasma.

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